molecular formula C19H16ClN3OS B2500048 4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392288-66-3

4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2500048
CAS No.: 392288-66-3
M. Wt: 369.87
InChI Key: SVHHGAHDHRXQJP-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H16ClN3OS and its molecular weight is 369.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Catalytic Applications in Organic Synthesis : A study by Khazaei et al. (2015) highlights the use of a catalyst, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), for the one-pot synthesis of pyrazole derivatives. This process demonstrates advantages such as high yields, short reaction times, and compliance with green chemistry protocols, potentially relevant for the synthesis of compounds like 4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Khazaei et al., 2015).

Heterocyclic Synthesis : Mohareb et al. (2004) discuss the synthesis of pyrazole derivatives by coupling diazo compounds with various esters, yielding pyrazole, isoxazole, and other heterocyclic derivatives. This method may be applicable to the synthesis of complex pyrazole compounds like this compound (Mohareb et al., 2004).

Biological Applications

Anticancer Potential : Nițulescu et al. (2015) designed new pyrazole derivatives as inhibitors of cell cycle kinases, synthesized using ultrasound-mediated methods. These compounds showed modest apoptotic effects in human cancer cells, with one derivative notably increasing cells in G2/M phases, suggesting potential anticancer applications for related pyrazole compounds (Nițulescu et al., 2015).

Sulfonamide Derivatives with Antitumor Activity : Fahim and Shalaby (2019) explored the synthesis of sulfonamide derivatives with potential antitumor activity. The study involved synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, some of which exhibited significant in vitro antitumor activity against certain cell lines. This research could inform the development of pyrazole-based compounds with therapeutic potential (Fahim & Shalaby, 2019).

Ligands for Adenosine Receptors : Cagide et al. (2015) synthesized a new series of chromone–thiazole hybrids as potential ligands for human adenosine receptors. Given the pharmacological significance of adenosine receptors, related pyrazole compounds might also find applications in this domain (Cagide et al., 2015).

Future Directions

Given the potential biological activity of similar compounds, this molecule could be a promising candidate for further study . Future research could explore its synthesis, properties, and potential applications in more detail.

Properties

IUPAC Name

4-chloro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12-3-2-4-15(9-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-5-7-14(20)8-6-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHGAHDHRXQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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